2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid
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Overview
Description
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid is an organic compound with the molecular formula C5H11NO2S It is characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-(Methylsulfanyl)ethylamine+Chloroacetic acid→2-[2-(Methylsulfanyl)ethyl]aminoacetic acid+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methylsulfanyl group may influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Methylsulfonyl)ethyl]amino}acetic acid
- 2-{[2-(Methylsulfanyl)ethyl]amino}propanoic acid
- 2-{[2-(Methylsulfanyl)ethyl]amino}butanoic acid
Uniqueness
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-(2-methylsulfanylethylamino)acetic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) |
InChI Key |
XCDGCRLSSSSBIA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNCC(=O)O |
Origin of Product |
United States |
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